3-(Piperidin-1-yl)propan-1-amine
Overview
Description
3-(Piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Maillard Reaction Product Formation
3-(Piperidin-1-yl)propan-1-amine, a derivative of piperidine, is notable in the context of the Maillard reaction. It can form from lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine. This reaction is significant in food chemistry, where piperidine interacts with glucose and lysine to form various compounds like 3-(piperidin-1-yl)propanal. These compounds have potential implications in food flavor and aroma development (Nikolov & Yaylayan, 2010).
2. Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound play a crucial role. For example, it's involved in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in this field. The development of novel methods for its synthesis highlights its utility in producing large quantities for potential therapeutic applications (Smaliy et al., 2011).
3. LDL Receptor Upregulation
It has been utilized in the synthesis of compounds that upregulate the Low-Density Lipoprotein (LDL) receptor. An example is the development of N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, indicating its potential in managing cholesterol levels and cardiovascular health (Ito et al., 2002).
4. Antimicrobial Activity
Piperidine derivatives, including those related to this compound, have shown promising antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were effective against bacterial and fungal pathogens of tomato plants, indicating their potential as antimicrobial agents in agriculture and medicine (Vinaya et al., 2009).
Safety and Hazards
Future Directions
Piperidines, including 3-(Piperidin-1-yl)propan-1-amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
3-(Piperidin-1-yl)propan-1-amine is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
It is reported to have high gastrointestinal absorption and a lipophilicity (log po/w) of 209, suggesting potential for good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
Properties
IUPAC Name |
3-piperidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCXULQKPWSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188778 | |
Record name | Piperidine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-08-6 | |
Record name | 1-Piperidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-1-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-(Piperidin-1-yl)propan-1-amine play in the synthesis of ML400?
A1: In the synthesis of ML400, this compound acts as a nucleophile. [] It reacts with an electrophilic intermediate formed in a previous step, resulting in the formation of a new carbon-nitrogen bond. This reaction is carried out in the presence of potassium tert-butoxide (t-BuOK) in anhydrous Dimethylacetamide (DMA) at 135°C under a nitrogen atmosphere. []
Q2: Are there alternative synthetic routes for ML400 that do not utilize this compound?
A2: The provided research focuses solely on one specific synthetic route for ML400. [] It does not explore alternative synthetic strategies. Further research would be needed to determine if other routes exist that utilize different reagents or reaction conditions.
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